molecular formula C12H16N4 B12643320 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine

6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine

Cat. No.: B12643320
M. Wt: 216.28 g/mol
InChI Key: KJKIYDCSVQKFRG-UHFFFAOYSA-N
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Description

6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group on the imidazole ring enhances its stability and lipophilicity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another imidazole derivative used as an antifungal agent.

    Miconazole: An imidazole antifungal with a similar mechanism of action.

    Clotrimazole: A widely used imidazole antifungal.

Uniqueness

6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine is unique due to its enhanced stability and lipophilicity provided by the tert-butyl group. This makes it a more effective scaffold for drug development compared to other imidazole derivatives .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

6-(4-tert-butylimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C12H16N4/c1-12(2,3)10-7-16(8-15-10)11-5-4-9(13)6-14-11/h4-8H,13H2,1-3H3

InChI Key

KJKIYDCSVQKFRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN(C=N1)C2=NC=C(C=C2)N

Origin of Product

United States

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